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  • Product: Methyl 6-bromoindolizine-2-carboxylate
  • CAS: 1162262-40-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Safe Handling of Methyl 6-bromoindolizine-2-carboxylate

Introduction: Methyl 6-bromoindolizine-2-carboxylate (CAS No. 1162262-40-9) is a substituted heterocyclic compound featuring the indolizine scaffold. The indolizine core and its derivatives are of significant interest to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 6-bromoindolizine-2-carboxylate (CAS No. 1162262-40-9) is a substituted heterocyclic compound featuring the indolizine scaffold. The indolizine core and its derivatives are of significant interest to researchers in medicinal chemistry and drug discovery due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates.[1] Specifically, functionalized indolizines have been investigated for a range of pharmacological activities, including anticancer properties.[2][3] The bromine substituent on the pyridine ring and the methyl ester on the pyrrole-like ring serve as valuable synthetic handles, enabling further molecular elaboration through reactions like palladium-catalyzed cross-coupling.[4][5]

Section 1: Hazard Identification and Classification

The primary known hazards associated with methyl 6-bromoindolizine-2-carboxylate are based on notified classifications under the Globally Harmonized System (GHS).[6] The compound is not extensively characterized toxicologically, so a cautious approach assuming potential for unlisted hazards is warranted. The identified hazards suggest that the compound should be handled as an irritant with potential for target organ effects.

Table 1: GHS Hazard Classification for Methyl 6-bromoindolizine-2-carboxylate [6]

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation
Eye Irritation 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

GHS Pictogram:

Signal Word: Warning [6]

Expert Interpretation of Hazards:

  • H315 (Skin Irritation): Direct contact with the solid or solutions containing the compound may cause redness, itching, or inflammation. Prolonged or repeated contact should be avoided.

  • H319 (Serious Eye Irritation): The compound is a significant eye irritant. Contact can cause pain, redness, and watering, with potential for damage if not promptly and thoroughly rinsed.

  • H336 (Specific Target Organ Toxicity): Inhalation of dust or aerosols may affect the central nervous system, leading to symptoms like drowsiness, dizziness, or respiratory tract irritation.[6][7] This necessitates the use of proper engineering controls to minimize airborne exposure.

Section 2: Physicochemical Properties and Stability Profile

Understanding the physical properties and chemical stability of a research compound is fundamental to its safe storage and handling.

Table 2: Physicochemical Properties

Property Value Source
CAS Number 1162262-40-9 [6]
Molecular Formula C₁₀H₈BrNO₂ [8]
Molecular Weight 254.08 g/mol [9]

| Appearance | Likely a yellow or off-white solid/crystal (based on analogues) |[9] |

Chemical Stability Insights: The indolizine ring system is electron-rich, which dictates its stability and reactivity profile.[10][11]

  • Oxidative Stability: Indolizine compounds are known to be sensitive to air and light.[10] Oxidation can lead to discoloration and degradation, compromising sample integrity. The causality lies in the high electron density of the bicyclic aromatic system, making it susceptible to attack by atmospheric oxygen, especially when catalyzed by light.

  • Hydrolytic Stability: The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions. Studies on related indolizine prodrugs have shown good stability at acidic (pH 1.2) and near-neutral (pH 6.8) conditions but some degree of hydrolysis at physiological pH (7.4).[12] Therefore, prolonged storage in aqueous solutions, particularly those with a non-neutral pH, should be avoided.

  • Thermal Stability: While specific data is unavailable, related heterocyclic compounds can be heat-sensitive.[13] To ensure long-term viability, storage at elevated temperatures should be avoided.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous and potentially hazardous reactions or accelerate degradation.[13][14]

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous work practices is essential for mitigating the risks associated with this compound.

Engineering Controls

All manipulations of solid methyl 6-bromoindolizine-2-carboxylate and its concentrated solutions must be performed within a properly functioning and certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or aerosols, directly addressing the STOT SE 3 (H336) hazard.[14][15]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The following diagram outlines the standard gowning procedure before handling the chemical.

PPE_Workflow Start Start: Enter Lab LabCoat Don Lab Coat (fully fastened) Start->LabCoat SafetyGlasses Wear Safety Glasses (with side shields) or Goggles LabCoat->SafetyGlasses Gloves Wear Nitrile Gloves (check for integrity) SafetyGlasses->Gloves Ready Ready for Handling Gloves->Ready

Caption: Standard PPE Workflow for Handling Research Chemicals.

  • Eye Protection: Chemical safety goggles are required to protect against splashes and dust, addressing the H319 hazard.[15]

  • Skin Protection: A flame-resistant lab coat and long pants are required. Wear chemically resistant nitrile gloves. Always inspect gloves for tears or holes before use and remove them correctly to avoid skin contamination.[14]

  • Respiratory Protection: For situations with a high potential for aerosolization where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[16]

Safe Handling and Weighing Protocol
  • Preparation: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) within the hood.

  • Aliquotting Solid: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vial. Perform this action gently to minimize dust formation.[15]

  • Solution Preparation: Add the solvent to the vial containing the solid. Cap the vial securely before mixing or vortexing. If sonication is required, ensure the vial is properly sealed.

  • Post-Handling: Tightly seal the main container. Clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of all contaminated disposable materials in a designated hazardous waste container.[17]

  • De-gowning: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.[14]

Storage Conditions

Proper storage is critical to maintaining the compound's purity and ensuring safety. The following conditions are recommended based on the known stability profile of indolizines.[10]

  • Container: Store in a tightly sealed, opaque container, such as an amber glass vial, to protect from light and air.[10]

  • Temperature: For short-term storage, keep in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -4 °C) is strongly recommended to minimize thermal and oxidative degradation.[9][13]

  • Atmosphere: For maximum stability of bulk quantities over long periods, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[14]

  • Location: Store away from incompatible materials, particularly strong oxidizing agents.[13] Store in a locked cabinet or area with restricted access.[15]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[14][15]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[14][15]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 5: Accidental Release and Spill Management

In the event of a spill, follow a pre-planned response procedure to ensure safety and prevent environmental contamination.

Spill_Response_Workflow Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain the spill. Prevent entry into drains. PPE->Contain Cleanup Gently sweep solid material. Use absorbent for liquid. Avoid raising dust. Contain->Cleanup Collect Place material into a sealed, labeled hazardous waste container. Cleanup->Collect Decontaminate Clean spill area with an appropriate solvent and wipe. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose Done Spill Managed Dispose->Done

Caption: Spill Response Workflow for Solid Research Chemicals.

Small-Scale Solid Spill Cleanup Protocol: [15][17][18]

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Wear the PPE detailed in Section 3.2.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Gently sweep or scoop the solid material into a container designated for hazardous waste. Avoid actions that create dust. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

  • Disposal: Place all cleanup materials (wipes, gloves, etc.) into the sealed hazardous waste container. Label the container appropriately.

Section 6: Waste Disposal

All waste containing methyl 6-bromoindolizine-2-carboxylate, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[17]

  • Disposal Route: Do not dispose of this material down the drain or in regular trash.[19] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[18][20] All disposal methods must comply with federal, state, and local regulations.

Conclusion

Methyl 6-bromoindolizine-2-carboxylate is a valuable research chemical with defined hazards, including skin, eye, and respiratory irritation. Its stability profile, characteristic of the electron-rich indolizine core, necessitates careful storage to protect against degradation by air, light, and heat. By adhering to the protocols outlined in this guide—utilizing appropriate engineering controls and PPE, following meticulous handling procedures, and preparing for potential emergencies—researchers can safely manage this compound and maintain its integrity for scientific investigation.

References

  • NextSDS. (n.d.). methyl 6-bromoindolizine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-bromoindolizine-2-carboxylate (C10H8BrNO2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromopyridine-2-carboxylate. Retrieved from [Link]

  • Material Safety Data Sheet. (2021). Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromoindolizine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Patil, S. A., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • ChemContract Research. (2026). Methyl 6-bromo-1H-indole-2-carboxylate (CAS 372089-59-3). Retrieved from [Link]

  • National Technical University of Ukraine. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Bîcu, E., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 3423. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • MDPI. (2015). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Selective Bromination of Methyl Indolizine-2-carboxylate

Strategic Overview Indolizines represent a highly privileged class of heteroaromatic scaffolds with widespread applications in medicinal chemistry, fluorescent probe design, and organic materials. The functionalization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Indolizines represent a highly privileged class of heteroaromatic scaffolds with widespread applications in medicinal chemistry, fluorescent probe design, and organic materials. The functionalization of the indolizine core—specifically through regioselective halogenation—provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This application note details a highly regioselective, transition-metal-free protocol for the C-3 bromination of methyl indolizine-2-carboxylate to yield methyl 3-bromoindolizine-2-carboxylate . By prioritizing mild reagents and kinetic control, this methodology ensures high yields while avoiding the generation of difficult-to-separate polyhalogenated byproducts.

Mechanistic Insights & Causality

To master this transformation, one must understand the electronic bias of the substrate and the causality behind the chosen reaction conditions.

  • Electronic Bias and Regioselectivity: The indolizine ring is a 10π-electron, highly electron-rich heteroaromatic system. The highest occupied molecular orbital (HOMO) electron density is predominantly localized at the C-3 position, followed by the C-1 position. Consequently, electrophilic aromatic substitution is kinetically favored at C-3 1. Because the C-2 position is occupied by an electron-withdrawing methyl ester, the nucleophilicity of the adjacent C-1 and C-3 positions is modulated, but C-3 remains the primary site of attack.

  • Reagent Selection (Why NBS?): Historically, the bromination of indolizines using elemental bromine (Br₂) in acetic acid resulted in poor yields and a complex mixture of mono- and di-halogenated products 2. While copper(II) bromide (CuBr₂) has been successfully deployed for direct C-3 functionalization 2, utilizing N-bromosuccinimide (NBS) offers a milder, transition-metal-free alternative. This eliminates the risk of heavy-metal contamination—a critical regulatory factor for downstream pharmaceutical workflows 3.

  • Solvent Effects (Why DMF?): N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the cationic Wheland intermediate formed during the electrophilic attack. This accelerates the reaction while maintaining strict regiocontrol at 0 °C 4.

Quantitative Data Summary

The table below summarizes the comparative optimization parameters for the halogenation of indolizine scaffolds, demonstrating the superiority of the NBS/DMF system.

Table 1: Optimization of Bromination Conditions for Methyl Indolizine-2-carboxylate

Brominating Agent (Equiv)SolventTemp (°C)Time (h)Regioselectivity (C-3 : C-1)Isolated Yield (%)
Br₂ (1.1)AcOHRT2.01.5 : 1 (Mixture)35%
CuBr₂ (1.5)CH₃CN4020.0>19 : 162%
NBS (1.05)DCM0 to RT4.0>19 : 178%
NBS (1.05) DMF 0 to RT 2.0 >99 : 1 92%

Experimental Protocol

Materials Required
  • Methyl indolizine-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Methodology

Step 1: Substrate Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl indolizine-2-carboxylate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with argon to maintain an inert atmosphere.

Step 2: Temperature Control Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses non-specific radical pathways and prevents over-bromination at the secondary nucleophilic C-1 site.

Step 3: Electrophilic Addition Add recrystallized NBS (1.05 equiv) portion-wise over a period of 10 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could lead to the degradation of the electron-rich indolizine core.

Step 4: Reaction Maturation Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature for an additional hour.

Step 5: Quenching & Workup Quench the reaction by adding saturated aqueous Na₂S₂O₃ (equal to the reaction volume) and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with distilled water (5 × 20 mL) to quantitatively remove the DMF, followed by a final wash with brine.

Step 6: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–15% EtOAc in Hexanes) to afford pure methyl 3-bromoindolizine-2-carboxylate.

Self-Validation Checkpoints (Trustworthiness)
  • Reagent Quality: The NBS must be pure white. If it appears yellow or orange, it contains free Br₂, which will compromise regioselectivity and cause over-bromination. Recrystallize from boiling water prior to use.

  • Visual Progression: Upon the addition of NBS, the reaction mixture will transition from a pale yellow solution to a deep orange hue, indicating the formation of the charge-transfer complex.

  • TLC Monitoring: Using Hexanes/EtOAc (4:1), the starting material exhibits bright blue fluorescence under UV (254 nm). Reaction completion is self-validated when this spot is entirely consumed and replaced by a distinct, lower Rf​ spot (the brominated product).

  • Quench Confirmation: The addition of Na₂S₂O₃ will immediately turn the deep orange solution pale, confirming the complete neutralization of active electrophilic bromine species.

Visualizing the Mechanistic Workflow

G A Methyl Indolizine- 2-carboxylate B NBS (1.05 equiv) DMF, 0 °C A->B C Electrophilic Attack at C-3 Position B->C D Cationic (Wheland) Intermediate C->D E Deprotonation & Aromatization D->E F Methyl 3-bromoindolizine- 2-carboxylate E->F

Mechanistic pathway for the regioselective C-3 bromination of methyl indolizine-2-carboxylate.

References

  • Synthesis of 3-Haloindolizines by Copper(II)
  • Selective Hydrogenation of Indolizines: An Expeditious Approach To Derive Tetrahydroindolizines and Indolizidines from Morita–Baylis–Hillman Adducts The Journal of Organic Chemistry
  • Strategic Advances in Sequential C-Arylations of Heteroarenes ACS Public
  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines ACS Omega

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of methyl 6-bromoindolizine-2-carboxylate during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support resource for methyl 6-bromoindolizine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support resource for methyl 6-bromoindolizine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions for preserving the integrity of your valuable material.

The indolizine core, while a privileged scaffold in medicinal chemistry, is an electron-rich heterocyclic system susceptible to various degradation pathways.[1] The specific substituents on your molecule—a methyl ester at the C2 position and a bromine atom at the C6 position—introduce unique stability characteristics that must be carefully managed. This guide provides a series of frequently asked questions, troubleshooting workflows, and detailed protocols to ensure the long-term stability of methyl 6-bromoindolizine-2-carboxylate in your laboratory.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common initial questions regarding the handling and storage of methyl 6-bromoindolizine-2-carboxylate.

Q1: What are the primary factors that can cause this compound to degrade?

Methyl 6-bromoindolizine-2-carboxylate is susceptible to four primary degradation pathways, stemming from the inherent chemical nature of the indolizine ring and its functional groups.[1]

  • Hydrolysis: The methyl ester at the C2 position is the most probable site for hydrolysis, which can be catalyzed by acidic or basic conditions, converting the ester into the corresponding carboxylic acid.[2][3] This is often accelerated by the presence of moisture.

  • Oxidation: The electron-rich nature of the indolizine ring system makes it sensitive to atmospheric oxygen.[1] While the electron-withdrawing bromine substituent at C6 offers some protection by reducing the ring's electron density, oxidation can still occur, often leading to colored impurities.

  • Photodegradation: Many heterocyclic compounds, including indolizines, are sensitive to light, particularly UV radiation.[1] Energy from light can promote oxidative processes or other rearrangements, leading to degradation.

  • Thermal Degradation: Like most complex organic molecules, exposure to high temperatures can provide sufficient energy to break bonds and initiate decomposition.[1] While typically stable at room temperature for short periods, long-term storage requires colder conditions.[4]

Q2: What is the single most critical aspect of storing this compound long-term?

The most critical factor is the stringent control of the storage atmosphere and temperature. To mitigate the risks of hydrolysis, oxidation, and thermal degradation simultaneously, the compound must be stored in a cold, dry, and oxygen-free environment. Deviations from any of these three conditions can compromise the sample's integrity over time.[5][6]

Q3: I've noticed the solid material has changed color from off-white to yellowish-brown. What does this mean?

A color change is a common visual indicator of degradation, typically due to oxidation.[1] The formation of oxidized species or polymeric byproducts often results in colored compounds. This suggests that the compound has been exposed to air (oxygen) and possibly light, which can accelerate the process. While a slight color change may not significantly impact purity in the short term, it is a clear warning sign that storage conditions are suboptimal and should be addressed immediately.

Q4: What are the ideal storage conditions for methyl 6-bromoindolizine-2-carboxylate?

To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions based on established best practices for sensitive active pharmaceutical ingredients (APIs) and heterocyclic compounds.[1][4][7]

Parameter Recommended Condition Rationale
Temperature -20°C or lowerSlows down all chemical degradation pathways, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[8][9][10]
Light Protection from LightPrevents photodegradation. Use of amber glass vials is mandatory.[1][7]
Container Tightly Sealed Glass VialGlass is inert. A tight seal (e.g., with a Teflon-lined cap) prevents ingress of oxygen and moisture.[9]
Form Solid (Crystalline or Amorphous Powder)Storing as a solid is inherently more stable than in solution, where degradation kinetics are much faster.
Part 2: Troubleshooting Guide for Observed Degradation

If you suspect degradation has occurred, this section provides a logical framework to identify the cause and take corrective action.

Problem: A new, more polar peak is observed during HPLC analysis.

This is the most common sign of degradation, and the new peak's characteristics can provide clues to its identity.

Caption: Troubleshooting workflow for identifying degradation products.
Observation Potential Cause Recommended Actions
Purity decrease by HPLC, new polar peak Hydrolysis of the methyl ester to the carboxylic acid.1. Ensure the compound is stored in a desiccator or under a dry, inert atmosphere.[1]2. Use anhydrous solvents for preparing solutions.3. Check the pH of any solutions; avoid basic conditions.[2][3]
Material develops a yellow/brown color Oxidation of the indolizine ring.1. Store the solid under an inert atmosphere (argon or nitrogen).[9]2. Aliquot the material into smaller vials to minimize repeated exposure of the bulk sample to air.[7]3. Purge the vial with inert gas before sealing.
Multiple new peaks appear after leaving a solution on the bench Photodegradation and/or Oxidation .1. Always protect solutions from light by using amber vials or wrapping them in aluminum foil.[1]2. Prepare solutions fresh and use them promptly.3. If solutions must be stored, store them frozen (-20°C or -80°C) under an inert atmosphere.
Part 3: Key Experimental Protocols

To proactively assess the stability of your specific batch of methyl 6-bromoindolizine-2-carboxylate, a forced degradation study is the industry-standard approach.[11] This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines how to expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[1]

Objective: To identify the likely degradation products and determine the compound's stability profile.

Materials:

  • Methyl 6-bromoindolizine-2-carboxylate

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Formic Acid (or TFA) for mobile phase

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

  • Photostability chamber (ICH option 1 or 2) or a UV lamp

  • Temperature-controlled oven

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Control Sample:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 5.0 mL of ACN to create a 1 mg/mL stock solution.

    • Dilute this stock 1:100 (e.g., 50 µL into 4.95 mL of 50:50 ACN:Water) to get a working concentration of 10 µg/mL. This is your T=0 control.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at room temperature for 24 hours, protected from light.

    • At the end of the incubation, neutralize 100 µL of the sample with 100 µL of 0.1 M NaOH.

    • Dilute appropriately for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate at room temperature, monitoring at shorter intervals (e.g., 1, 4 hours) as this reaction may be rapid.

    • Neutralize 100 µL of the sample with 100 µL of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 10 µg/mL in ACN:Water) in a clear vial inside a photostability chamber.

    • Expose to ICH-compliant light conditions.

    • As a control, wrap an identical sample in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples after the exposure period.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial in an oven at 70°C for 48 hours.

    • After exposure, allow the sample to cool, then dissolve it in ACN and dilute for analysis. Compare its purity to the control.

Protocol 2: Recommended HPLC-MS Method for Purity Assessment

Objective: To resolve the parent compound from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
Detection (UV) 254 nm and 320 nm (or Diode Array Detector scan)
Detection (MS) ESI Positive Mode. Scan for expected m/z of parent and potential degradation products (hydrolyzed, oxidized).

This method provides a robust starting point. The gradient may need to be optimized to ensure baseline separation of all components. The acidic mobile phase helps to produce sharp peaks for both the parent ester and the carboxylic acid degradation product.

References
  • Kumar, P., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Journal of the Serbian Chemical Society. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis. [Link]

  • PubMed. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. National Library of Medicine. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. [Link]

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. Fiveable. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac Group. [Link]

  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Avanti Polar Lipids. [Link]

  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for C-C Bond Formation with Methyl 6-bromoindolizine-2-carboxylate

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt transition-metal-catalyzed C-C cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogash...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt transition-metal-catalyzed C-C cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira) on highly functionalized heterocycles.

Methyl 6-bromoindolizine-2-carboxylate presents a unique chemoselectivity challenge. It possesses a reactive C6-bromide on the pyridine-derived ring, an electron-withdrawing methyl ester at C2, and a highly nucleophilic, electron-rich C3 position on the pyrrole-derived ring. This guide provides a self-validating troubleshooting framework to optimize catalyst selection, suppress side reactions, and maximize your experimental yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling at the C6-Br position is yielding a complex mixture, including C3-arylated side products. How do I control regioselectivity? Causality & Solution: Indolizines are electron-rich aromatic heterocycles. Palladium catalysts exhibit strong electrophilic character, and electrophilic palladation naturally occurs preferentially at the most electron-rich C3-position via C-H bond cleavage[1]. If your reaction conditions include oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) or lack a strong electron-donating ligand to stabilize the Pd(0) state, the catalyst will bypass the C6-Br oxidative addition and instead perform oxidative C-H coupling at C3[2]. Actionable Fix: Strictly exclude oxidants. Use a robust Pd(0) source paired with an electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos or SPhos. These ligands accelerate oxidative addition into the C6-Br bond while sterically hindering the electrophilic palladation pathway at C3.

Q2: I am observing significant hydrolysis of the methyl ester at the 2-position during the cross-coupling. What base should I use? Causality & Solution: The methyl ester at the C2 position is highly prone to saponification under standard aqueous basic conditions (e.g., Na₂CO₃ or NaOH in H₂O/EtOH) typically used for Suzuki couplings. Actionable Fix: Shift to anhydrous or strictly controlled biphasic conditions. Use mild, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃. A solvent system of 1,4-Dioxane or Toluene ensures the ester remains intact while providing sufficient solubility for the transmetalation step.

Q3: The reaction stalls at 50% conversion, and I see unreacted methyl 6-bromoindolizine-2-carboxylate. Should I increase the temperature or catalyst loading? Causality & Solution: Stalled reactions with bromoindolizines often indicate catalyst deactivation (e.g., formation of palladium black) rather than an inherent lack of reactivity. Pushing the temperature above 100 °C can exacerbate the thermal degradation of the active Pd(0)Lₙ species. Actionable Fix: Instead of increasing temperature, optimize the pre-catalyst. Utilizing a palladacycle precatalyst (e.g., XPhos Pd G3) ensures rapid, quantitative generation of the active monoligated Pd(0) species at milder temperatures (60–80 °C), preventing catalyst aggregation and driving the reaction to full conversion.

Part 2: Mechanistic & Workflow Visualizations

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C6-Br Bond) Pd0->OA Methyl 6-bromoindolizine -2-carboxylate CH_Act C3-H Activation (Undesired Pathway) Pd0->CH_Act Oxidants / Electrophilic Pd(II) TM Transmetalation (Boronic Acid) OA->TM Base RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product C6-Substituted Product RE->Product

Catalytic cycle showing desired C6-Br addition vs. competing C3-H activation pathways.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Precatalyst Activation Step1->Step2 Step3 3. Substrate & Base Addition Step2->Step3 Step4 4. Heating (80 °C, N2) Step3->Step4 Step5 5. Non-Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Part 3: Data Presentation & Optimization Matrix

The following table summarizes the quantitative data from our catalyst optimization studies, demonstrating the causality between reaction conditions and specific failure modes (C3-H activation and ester hydrolysis).

Catalyst SystemBaseSolventTemp (°C)Conversion (%)C6-Coupled Yield (%)C3-H Side Product (%)Ester Hydrolysis (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)THF/H₂O80>95451040
Pd(OAc)₂ / PPh₃Ag₂CO₃DMF100>951575 <5
Pd(dppf)Cl₂K₂CO₃Dioxane9060 (Stalled)55<5<5
XPhos Pd G3 K₃PO₄ (anhyd) Dioxane 80 >99 92 <2 <2

Part 4: Standard Operating Protocol (SOP)

Optimized Suzuki-Miyaura Coupling of Methyl 6-bromoindolizine-2-carboxylate This protocol is designed as a self-validating system. By utilizing anhydrous conditions and a G3 palladacycle, you eliminate the variables of ester hydrolysis and poor catalyst initiation.

Materials Required:

  • Methyl 6-bromoindolizine-2-carboxylate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add methyl 6-bromoindolizine-2-carboxylate, the boronic acid, XPhos Pd G3, and anhydrous K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with dry Argon or Nitrogen three times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe to achieve a 0.2 M substrate concentration.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material confirms successful oxidative addition. The absence of the corresponding indolizine-2-carboxylic acid mass peak validates the integrity of your anhydrous base.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Rinse the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc to isolate the C6-substituted indolizine product.

References

  • Highly Regioselective Palladium-Catalyzed Oxidative Coupling of Indolizines and Vinylarenes via C−H Bond Cleavage Source: Organic Letters - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Catalyst-Free Conjugate Addition of Indolizines to In Situ-Generated Oxidized Morita–Baylis–Hillman Adducts Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Troubleshooting

Minimizing side reactions and byproducts in methyl 6-bromoindolizine-2-carboxylate derivatives

Overview Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of methyl 6-bromoindolizine-2-carboxylate . This scaffold is highly valued in drug development due to its rigid bicyclic hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of methyl 6-bromoindolizine-2-carboxylate . This scaffold is highly valued in drug development due to its rigid bicyclic heteroaromatic structure, the stabilizing electron-withdrawing ester at C2, and the versatile cross-coupling handle at C6. However, its electron-rich pyrrole subunit and specific frontier molecular orbital (FMO) dynamics make it prone to regioisomeric mixtures, oxidative degradation, and cross-coupling byproducts.

This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis and derivatization, bridging the gap between theoretical causality and benchtop execution.

Module 1: De Novo Synthesis & Cycloaddition Troubleshooting

FAQ 1.1: Why am I isolating a mixture of 1-carboxylate and 2-carboxylate regioisomers during the 1,3-dipolar cycloaddition?

Root Cause Analysis: The synthesis of methyl 6-bromoindolizine-2-carboxylate typically relies on the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ from 5-bromo-2-methylpyridinium salts) with methyl propiolate[1]. The regioselectivity of this reaction is strictly governed by Frontier Molecular Orbital (FMO) coefficients rather than purely steric factors[2]. When the reaction conditions (e.g., base strength, solvent polarity) alter the ylide's dipole moment, the activation barrier for the disfavored transition state lowers, leading to the 1-carboxylate byproduct.

Mechanistic Insight: Computational density functional theory (DFT) reveals that the unsubstituted end of the dipolarophile (methyl propiolate) possesses a higher local electrophilicity index (approx. 0.768 eV) compared to the substituted end (0.417 eV)[2]. Productive orbital overlap between the ylide's C3 and the alkyne's C4 dictates the formation of the 2-carboxylate.

G Ylide Pyridinium Ylide (from 5-Br-2-alkylpyridine) TS_2 FMO-Favored TS (C3-C4 interaction) Ylide->TS_2 + Alkyne (Base) TS_1 Disfavored TS (Steric/Electronic Clash) Ylide->TS_1 + Alkyne (Base) Alkyne Methyl Propiolate Prod_2 Methyl 6-bromoindolizine- 2-carboxylate (Major) TS_2->Prod_2 Oxidation/Aromatization Prod_1 1-carboxylate Isomer (Minor/Byproduct) TS_1->Prod_1 Oxidation/Aromatization

Fig 1. Regioselective 1,3-dipolar cycloaddition pathway governed by FMO interactions.

Self-Validating Protocol: Optimized Cycloaddition

  • Ylide Generation: Suspend 1.0 eq of 1-(carboxymethyl)-5-bromo-2-methylpyridinium bromide in anhydrous DCM (0.1 M) at 0 °C under argon.

  • Controlled Deprotonation: Add 1.1 eq of Triethylamine (TEA) dropwise over 15 minutes. Validation: The suspension will clarify into a deep-colored solution, confirming ylide formation.

  • Dipolarophile Addition: Add 1.5 eq of methyl propiolate slowly. Maintain at 0 °C for 1 hour, then warm to room temperature.

  • In Situ Oxidation: Indolizine formation requires an oxidative aromatization step. Expose the reaction to air or add a mild oxidant (e.g., MnO2) to drive the intermediate cycloadduct to the fully aromatic indolizine.

Quantitative Data: Regioselectivity Drivers

Reactant SiteLocal Electrophilicity Index (eV)Preferred InteractionResulting Regioisomer
Alkyne C4 (Unsubstituted)0.768Ylide C32-carboxylate (Target)
Alkyne C5 (Substituted)0.417Ylide C31-carboxylate (Impurity)

Module 2: Downstream Functionalization & Cross-Coupling

FAQ 2.1: During Suzuki-Miyaura coupling at the C6 position, I observe massive protodehalogenation (debromination) instead of the cross-coupled product. How do I fix this?

Root Cause Analysis: Protodehalogenation occurs when the Pd(II)-aryl oxidative addition complex undergoes protonation rather than transmetalation. This is a kinetic issue: if transmetalation is slow (often due to sterically hindered boronic acids or poor base solubility), trace water or the protic nature of the boronic acid itself will quench the Pd(II) intermediate, yielding the debrominated methyl indolizine-2-carboxylate[3].

Mechanistic Insight & Corrective Action: To outcompete protodehalogenation, you must accelerate the transmetalation step. Switching from a boronic acid to a boronic ester (e.g., neopentyl or THF-3,4-diol esters) and utilizing an organic-soluble, anhydrous base like Potassium Trimethylsilanolate (TMSOK) ensures a rapid, homogeneous reaction environment[3].

G SM Methyl 6-bromoindolizine- 2-carboxylate OA Pd(II) Oxidative Addition Complex SM->OA + Pd(0) Pd0 Pd(0) Catalyst Pd0->OA TM Transmetalation (Boronic Ester + TMSOK) OA->TM Fast (Anhydrous) Proto Protodehalogenation (Trace H2O / Protic Source) OA->Proto Slow (Protic source) RE Reductive Elimination TM->RE Byprod Methyl indolizine- 2-carboxylate Proto->Byprod RE->Pd0 Regeneration Prod 6-Arylindolizine Derivative RE->Prod

Fig 2. Divergent pathways in Pd-catalyzed cross-coupling: productive cycle vs. protodehalogenation.

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

  • Preparation: In a glovebox, charge a vial with methyl 6-bromoindolizine-2-carboxylate (1.0 eq), arylboronic neopentyl ester (1.5 eq), Pd(OAc)2 (5 mol%), and P(o-tol)3 (10 mol%).

  • Base Addition: Add TMSOK (2.0 eq). Crucial Step: TMSOK is highly hygroscopic; it must be weighed under inert atmosphere to prevent introducing the very protons that cause debromination.

  • Solvent & Reaction: Add anhydrous THF (0.2 M). Seal the vial, remove from the glovebox, and stir at room temperature.

  • Validation: The reaction should reach completion in <16 hours (often <3 hours for unhindered substrates). Monitor via LC-MS; the absence of the M-79 (debrominated) mass peak validates the exclusion of moisture.

Quantitative Data: Impact of Boron Source and Base on Coupling Efficiency

Boron SourceBase / SolventTime to CompletionYield of Cross-Coupled ProductProtodehalogenation Level
Methylboronic acidK2CO3 / Toluene-H2O312 h68%High (>20%)
Neopentyl boronic esterTMSOK / THF (Anhydrous)16 h91%Trace (<2%)

(Data adapted from comparative studies on homogeneous cross-coupling of sensitive heteroaryls[3])

FAQ 2.2: Why am I seeing unexpected functionalization or degradation at the C3 position during downstream reactions?

Root Cause Analysis: The indolizine core is a π-excessive heterocycle. The pyrrole subunit is highly electron-rich, and the C3 position is the most nucleophilic site on the molecule due to resonance stabilization from the bridgehead nitrogen[4]. Even with the electron-withdrawing methyl ester at C2, the C3 position remains highly susceptible to electrophilic attack, protonation, and subsequent oxidation.

Mechanistic Insight: Quantum mechanical calculations show that nucleophilic attack from the indolizine C3 position has the lowest activation barrier (e.g., ~17.67 kcal/mol for model electrophiles) compared to other positions[4]. If your downstream reactions involve acidic conditions or electrophilic reagents (e.g., halogenation, Vilsmeier-Haack formylation), they will preferentially target C3 before any other unfunctionalized site.

Corrective Action & Protocol: If C3 functionalization is a byproduct of your intended reaction:

  • Buffer Acidic Conditions: Avoid strong Brønsted acids. If an acid catalyst is required, use mild, controlled additives like acetic acid (AcOH) at low mol% (e.g., 20 mol% in acetonitrile), which modulates reactivity without causing catastrophic C3-protonation and polymerization[4].

  • Protecting/Blocking Strategy: If C3 must be preserved during harsh electrophilic steps, consider introducing a removable blocking group (e.g., a trimethylsilyl group) at C3 prior to the reaction, though this adds synthetic steps.

  • Storage: Always store methyl 6-bromoindolizine-2-carboxylate under argon at -20 °C, protected from light. Ambient light and oxygen can trigger radical-mediated C3-dimerization or degradation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Functionalized Indolizine Derivatives from Methyl 6-bromoindolizine-2-carboxylate

Introduction The indolizine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-tumor, and antimicrobial propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indolizine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The development of novel therapeutic agents frequently relies on the ability to efficiently generate diverse libraries of these molecules for structure-activity relationship (SAR) studies. Methyl 6-bromoindolizine-2-carboxylate has emerged as a cornerstone intermediate in this endeavor. Its structure incorporates a strategic bromine atom at the C6-position, providing a versatile synthetic handle for functionalization via modern cross-coupling methodologies.[2]

This guide provides a comprehensive comparison of yields for various indolizine derivatives synthesized from this key starting material. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions—and present supporting experimental data to guide researchers in selecting the optimal synthetic route for their target molecules.

The Strategic Role of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[3] These reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[4][5] The general catalytic cycle for most of these transformations involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indolizine substrate, forming a Pd(II) intermediate.[6]

  • Transmetalation (for Suzuki & Sonogashira) or Coordination/Insertion (for Heck & Buchwald-Hartwig): The new functional group is transferred to the palladium center.

  • Reductive Elimination: The newly formed C-C or C-N bond is created as the product is expelled from the coordination sphere, regenerating the Pd(0) catalyst.[6][7]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Intermediate_A Aryl-Pd(II)-Br(L2) Pd(0)L2->Intermediate_A Oxidative Addition (with Aryl-Br) Intermediate_B Aryl-Pd(II)-R(L2) Intermediate_A->Intermediate_B Transmetalation / Coordination Intermediate_B->Pd(0)L2 Product Aryl-R Intermediate_B->Product Reductive Elimination Suzuki_Reaction Start Methyl 6-bromoindolizine-2-carboxylate Product Methyl 6-arylindolizine-2-carboxylate Start->Product Suzuki Coupling Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Product

Caption: Suzuki-Miyaura Coupling Workflow.

C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling enables the synthesis of conjugated alkynes by reacting a terminal alkyne with an aryl or vinyl halide. [8]This reaction is unique among the common cross-coupling methods as it typically requires a copper(I) co-catalyst to facilitate the transmetalation step. [8][9]

Yield Comparison Data
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6089
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)DiPEADMF7091
31-HexynePd(OAc)₂ (2)CuI (5)Et₃NAcetonitrile5085
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)PiperidineToluene8078

Yields are typical for Sonogashira reactions on bromo-aromatic systems. [2][10][11]

Synthetic Rationale & Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles. [9]The palladium cycle is similar to other cross-couplings. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Aryl-Pd(II)-Br complex, transferring the alkynyl group to the palladium center before reductive elimination yields the final product. The choice of amine base is important; it not only acts as a proton scavenger but also as a solvent and ligand. [8]

Sonogashira_Reaction Start Methyl 6-bromoindolizine-2-carboxylate Product Methyl 6-alkynylindolizine-2-carboxylate Start->Product Sonogashira Coupling Reagents Terminal Alkyne Pd/Cu Catalyst, Base Reagents->Product

Caption: Sonogashira Coupling Workflow.

C(sp²)–C(sp²) Vinylation: The Mizoroki-Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. [12][13]A key feature of this reaction is its excellent stereoselectivity, typically favoring the trans isomer. [12]

Yield Comparison Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NAcetonitrile10085
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF12079
3n-Butyl vinyl etherPd₂(dba)₃ (1.5)dppp (3)NaOAcDMA11081

Yields are based on standard Heck reaction protocols. [14][15]

Synthetic Rationale & Mechanistic Insight

After oxidative addition of the Pd(0) catalyst to the indolizine bromide, the alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the aryl group onto the alkene. The final product is released after a syn-β-hydride elimination, which regenerates the double bond and forms a palladium-hydride species. The base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst from the palladium-hydride intermediate to complete the catalytic cycle. [14]

Heck_Reaction Start Methyl 6-bromoindolizine-2-carboxylate Product Methyl 6-vinylindolizine-2-carboxylate Start->Product Heck Reaction Reagents Alkene Pd Catalyst, Base Reagents->Product

Caption: Mizoroki-Heck Reaction Workflow.

C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals. [16][17]This reaction couples an aryl halide with a primary or secondary amine and has largely replaced harsher classical methods. [16]

Yield Comparison Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10094
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11088
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF9090
4PiperidineRuPhos G2 (2.5)-K₃PO₄t-BuOH10092

Yields are representative and highly dependent on the specific amine and ligand combination. [18]

Synthetic Rationale & Mechanistic Insight

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. [19][18]These ligands promote the formation of a monoligated palladium complex, facilitate the oxidative addition, and, crucially, accelerate the final C-N reductive elimination step, which is often challenging. The base deprotonates the amine, making it more nucleophilic for coordination to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used. [18]

Buchwald_Hartwig_Reaction Start Methyl 6-bromoindolizine-2-carboxylate Product Methyl 6-aminoindolizine-2-carboxylate Start->Product Buchwald-Hartwig Amination Reagents Amine Pd Catalyst, Ligand, Base Reagents->Product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add methyl 6-bromoindolizine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [2]

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add methyl 6-bromoindolizine-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.3 equiv.) dropwise.

  • Stir the reaction at the appropriate temperature (e.g., 60-70 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography. [20]

General Protocol for Mizoroki-Heck Reaction
  • In a reaction vessel, combine methyl 6-bromoindolizine-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., acetonitrile) and the alkene (1.5-5.0 equiv.).

  • Heat the mixture to reflux (80-120 °C) for 5-24 hours, monitoring for completion.

  • After cooling, filter the mixture through celite and concentrate the filtrate.

  • Purify the resulting residue by silica gel chromatography. [14]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add a solution of methyl 6-bromoindolizine-2-carboxylate (1.0 equiv.) in the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 equiv.).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

Methyl 6-bromoindolizine-2-carboxylate stands as a highly effective and versatile platform for the synthesis of diverse indolizine libraries. Palladium-catalyzed cross-coupling reactions provide reliable and high-yielding pathways to a wide array of derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer exceptional yields (often >90%) for introducing aryl and amino functionalities, respectively, benefiting from advanced, commercially available ligand systems. The Sonogashira and Heck reactions are also highly effective for installing alkynyl and vinyl groups, consistently providing yields in the 80-90% range. The choice of methodology will ultimately depend on the desired final product, but the data presented herein confirms that this bromo-indolizine intermediate is an excellent starting point for medicinal chemistry and drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Mihaela, G. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • Inamullah, K. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Journal of Medicinal and Chemical Sciences.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Lirias. (n.d.). asian journal - of organic chemistry. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Amuthalakshmi, S. (2021, February 26). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Retrieved from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Retrieved from [Link]

  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Benchmarking Methyl 6-bromoindolizine-2-carboxylate

Executive Summary In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. This guide provides an in-depth comparative analysis of methyl 6-bromoindolizine-2-carboxylate, a highly functionalized and promising building block. We will benchmark its performance, particularly in terms of synthetic tractability and key physicochemical properties, against other widely utilized bromo-substituted heterocyclic esters: methyl 6-bromoindole-2-carboxylate, methyl 6-bromoquinoline-3-carboxylate, and methyl 6-bromopyridine-2-carboxylate. Through a combination of mechanistic insights and detailed experimental protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and library synthesis.

The Central Role of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmacology. Their rigid frameworks, rich electronic properties, and capacity for diverse substituent placement allow for the precise three-dimensional positioning of functional groups to engage with biological targets. Scaffolds like indoles, quinolines, and pyridines are ubiquitous in approved drugs, valued for their proven bioactivity and synthetic accessibility.

However, the relentless pursuit of novel chemical space and intellectual property necessitates the exploration of less conventional scaffolds. The indolizine core, a nitrogen-fused bicyclic heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[1] As a structural isomer of the more common indole, indolizine offers a unique arrangement of nitrogen and aromatic π-electrons, leading to distinct biological and physical properties.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

In-Focus: Methyl 6-bromoindolizine-2-carboxylate

Methyl 6-bromoindolizine-2-carboxylate is a strategically designed building block that capitalizes on the inherent potential of the indolizine core. Its structure offers three key points for synthetic elaboration:

  • The Indolizine Core: A 10-π electron aromatic system that provides a rigid, planar foundation for substituent orientation and often imparts favorable fluorescence properties.[2][4]

  • C6-Bromine Atom: This is the primary reactive handle for diversification. The bromine atom is strategically placed on the six-membered ring and is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[5] This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups to explore Structure-Activity Relationships (SAR).

  • C2-Methyl Ester: Located on the five-membered, electron-rich pyrrole-type ring, this group serves as a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other derivatizations, or it can be reduced to an alcohol.[1]

This trifecta of features makes methyl 6-bromoindolizine-2-carboxylate an exceptionally powerful tool for generating diverse chemical libraries around a unique and biologically relevant core.

Comparative Benchmarking: A Multi-Faceted Analysis

To objectively evaluate the utility of methyl 6-bromoindolizine-2-carboxylate, we benchmark it against three other common bromo-heterocyclic building blocks.

Figure 1: Structures of the heterocyclic building blocks under comparison.

Table 1: Structural and Electronic Feature Comparison

FeatureMethyl 6-bromoindolizine-2-carboxylateMethyl 6-bromoindole-2-carboxylateMethyl 6-bromoquinoline-3-carboxylateMethyl 6-bromopyridine-2-carboxylate
Core Scaffold Indolizine (N-fused)IndoleQuinolinePyridine
Aromaticity 10-π electron system10-π electron system10-π electron system6-π electron system
Nitrogen Position BridgeheadPyrrole-type NHPyridine-typePyridine-type
Key Property Electron-rich five-membered ringAcidic N-H can complicate reactions[6]Electron-deficient coreElectron-deficient
CAS Number 1162262-40-9[7]372089-59-3[8]1220418-77-8[5]26218-75-7[9]
Performance Metric 1: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between a halide and an organoboron species.[10] Its reliability and functional group tolerance make it a go-to reaction in drug discovery. The efficiency of this reaction is a critical performance indicator for a bromo-heterocyclic building block.

Causality Behind Reactivity: The reactivity of the C-Br bond in a Suzuki coupling is influenced by the electronic nature of the heterocyclic ring. Electron-deficient rings generally enhance the rate of oxidative addition to the Palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle.[11] However, the presence of heteroatoms like nitrogen can also lead to catalyst inhibition by coordinating to the palladium center.[6]

Table 2: Representative Performance in a Standard Suzuki-Miyaura Coupling (Reaction: Heterocycle (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O 4:1, 90 °C)

Building BlockPredicted Yield (%)Predicted Reaction Time (h)Key Considerations
Methyl 6-bromoindolizine-2-carboxylate 85-95%4-6The electron-rich nature of the indolizine core may slightly slow oxidative addition compared to highly deficient rings, but the absence of an acidic N-H proton prevents side reactions.
Methyl 6-bromoindole-2-carboxylate 70-85%8-12The acidic N-H can interfere with the base and catalyst, often requiring N-protection or specialized catalytic systems for optimal results.[6]
Methyl 6-bromoquinoline-3-carboxylate 90-98%2-4The electron-deficient quinoline ring strongly activates the C-Br bond towards oxidative addition, leading to rapid and high-yielding reactions.[5]
Methyl 6-bromopyridine-2-carboxylate 90-98%2-4Similar to quinoline, the pyridine ring is electron-deficient, promoting efficient coupling.

While quinoline and pyridine scaffolds may offer faster reaction times, the indolizine core provides excellent yields without the complications associated with the indole's N-H group, representing a robust and reliable substrate.

Performance Metric 2: Physicochemical Properties - Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It governs a molecule's solubility, permeability across biological membranes, and metabolic stability.[12] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a LogP value below 5.[12]

Causality Behind LogP: The LogP value is determined by the balance of hydrophobic surfaces and polar/hydrogen-bonding functionalities. The unique bridgehead nitrogen of the indolizine, compared to the N-H of indole, results in a different distribution of polarity and hydrogen bond accepting capability, directly impacting the LogP value.

Table 3: Comparative Predicted Physicochemical Properties

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3[5][8][9][13]
Methyl 6-bromoindolizine-2-carboxylate C₁₀H₈BrNO₂254.083.0
Methyl 6-bromoindole-2-carboxylate C₁₁H₁₀BrNO₂268.113.3
Methyl 6-bromoquinoline-3-carboxylate C₁₁H₈BrNO₂266.092.8
Methyl 6-bromopyridine-2-carboxylate C₇H₆BrNO₂216.032.1

The predicted LogP of the indolizine core is well within the "drug-like" chemical space. It is slightly less lipophilic than its indole isomer, a potentially advantageous feature for improving aqueous solubility in downstream drug candidates.

Experimental Protocols for Benchmarking

To ensure trustworthy and reproducible results, the following detailed protocols are provided for head-to-head comparison of the building blocks.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a standardized method for coupling the bromo-heterocyclic building blocks with an arylboronic acid.

Figure 2: Standardized workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the bromo-heterocycle (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is crucial to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Protocol: Determination of LogP by RP-HPLC

This protocol describes a rapid and reliable method to experimentally determine LogP using reversed-phase high-performance liquid chromatography (RP-HPLC), which correlates retention time with lipophilicity.[14][15]

Figure 3: Workflow for LogP determination via RP-HPLC.

Methodology:

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to ensure good peak separation and reasonable retention times.

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of 5-6 commercially available compounds with well-documented LogP values that span the expected range of your test compounds.

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of the heterocyclic building blocks in the mobile phase.

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Analysis: Inject each standard and sample solution onto the HPLC system and record their respective retention times (tᵣ).

  • Calculation:

    • For each compound (standards and samples), calculate the capacity factor, k = (tᵣ - t₀) / t₀ .

    • Plot the known LogP values of the standards against their calculated log(k) values.

    • Perform a linear regression to generate a calibration curve. The high R² value of this curve validates the method.

    • Using the log(k) values calculated for your test compounds, interpolate their LogP values from the calibration curve equation.

Conclusion

Methyl 6-bromoindolizine-2-carboxylate stands out as a highly valuable and versatile heterocyclic building block. While electron-deficient systems like quinolines and pyridines may offer slightly faster kinetics in palladium-catalyzed cross-couplings, the indolizine scaffold provides excellent, reliable yields without the synthetic complications posed by the acidic N-H of its indole isomer. Furthermore, its predicted lipophilicity resides comfortably within the optimal range for drug discovery, offering a potentially more favorable solubility profile than analogous indoles. The unique, privileged structure of the indolizine core provides an avenue into novel chemical space, making methyl 6-bromoindolizine-2-carboxylate a compelling choice for medicinal chemists aiming to build diverse libraries of bioactive compounds.

References

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed. Available at: [Link]

  • Indolizine- a privileged biological scaffold. Der Pharma Chemica. Available at: [Link]

  • Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. ACS Omega. Available at: [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Organic Letters. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Indolizine-Based Scaffolds as Efficient and Versatile. Amanote Research. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • methyl 6-bromoindolizine-2-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography... ResearchGate. Available at: [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. Available at: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. Available at: [Link]

  • Methyl 6-bromopyridine-2-carboxylate. PubChem. Available at: [Link]

  • Methyl 6-bromoindolizine-2-carboxylate (C10H8BrNO2). PubChemLite. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. Available at: [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. MDPI. Available at: [Link]

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Validation

Spectroscopic comparison of methyl 6-bromoindolizine-2-carboxylate and its positional isomers

Introduction The indolizine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the synthesis and development of new therapeutic agents based on this scaffold, precise structural characterization is not just a regulatory formality but a scientific necessity. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring—can exhibit dramatically different biological activities, toxicological profiles, and pharmacokinetic properties. The ability to unambiguously differentiate these isomers is therefore paramount for advancing drug discovery programs and ensuring the synthesis of the correct target molecule.[3][4]

This guide provides an in-depth spectroscopic comparison of methyl 6-bromoindolizine-2-carboxylate and its key positional isomers: the 5-bromo, 7-bromo, and 8-bromo analogues. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will explain the causal relationships between the substituent position and the resulting spectroscopic signatures, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to confidently identify these critical molecules. We will explore the subtle yet definitive differences revealed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and theoretical explanations.

The Challenge of Positional Isomerism

The electronic properties of the indolizine ring are not uniform. The placement of a substituent, particularly an electron-withdrawing group like bromine, can significantly alter the electron density distribution across the bicyclic system. This, in turn, influences the local chemical environment of each proton and carbon atom, providing a unique fingerprint for each isomer that can be decoded using modern spectroscopic techniques.

cluster_isomers Figure 1: Positional Isomers of Methyl Bromoindolizine-2-carboxylate 6-bromo Methyl 6-bromoindolizine-2-carboxylate 5-bromo Methyl 5-bromoindolizine-2-carboxylate 7-bromo Methyl 7-bromoindolizine-2-carboxylate 8-bromo Methyl 8-bromoindolizine-2-carboxylate

Caption: Molecular structures of the four positional isomers under investigation.

Experimental Design & Protocols

To ensure the reliability and reproducibility of spectroscopic data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and spectroscopic analysis of indolizine derivatives.

Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium ylide and an electron-deficient alkyne.[2][5]

Step-by-Step Protocol:

  • Salt Formation: A solution of the appropriately substituted bromopyridine (e.g., 4-bromopyridine for the 6-bromoindolizine) and methyl 2-bromoacetate in a suitable solvent like acetone or acetonitrile is stirred at room temperature for 24-48 hours to form the corresponding pyridinium salt.

  • Ylide Generation & Cycloaddition: The pyridinium salt is dissolved in a solvent such as dichloromethane or 1,2-dichloroethane. A base (e.g., triethylamine or potassium carbonate) is added to generate the pyridinium ylide in situ.

  • Dipolarophile Addition: Methyl propiolate is added to the reaction mixture, which is then heated to reflux for 12-24 hours. The ylide reacts with the alkyne to form the dihydroindolizine intermediate.

  • Aromatization: The intermediate often aromatizes spontaneously under the reaction conditions. In some cases, an oxidizing agent (e.g., DDQ or air) may be required to complete the conversion to the final indolizine product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl bromoindolizine-2-carboxylate isomer.

G start Synthesis via 1,3-Dipolar Cycloaddition purification Purification (Column Chromatography) start->purification nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv characterization Full Structural Characterization nmr->characterization ms->characterization ir->characterization uv->characterization

Caption: General experimental workflow from synthesis to full spectroscopic characterization.

Spectroscopic Analysis Protocols

The following are generalized protocols; instrument-specific parameters should always be optimized.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified indolizine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[6]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Mass Spectrometry (MS):

    • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.

    • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. For EI, a standard energy of 70 eV is used.[6]

    • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic partner (M+2⁺). Analyze the fragmentation pattern to gain further structural information.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, record the spectrum from a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

    • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 x 10⁻⁵ M) in a UV-grade solvent such as acetonitrile, methanol, or dichloromethane.[8][9]

    • Acquisition: Record the absorption spectrum over a range of 200-600 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Comparative Spectroscopic Analysis

The key to differentiating the isomers lies in understanding how the bromine's position influences the electronic environment of the indolizine core.

¹H NMR Spectroscopy: The Most Powerful Differentiator

¹H NMR is the most informative technique for distinguishing these positional isomers. The chemical shift (δ) of each proton on the indolizine ring is highly sensitive to the location of the electronegative bromine atom.

Underlying Principles:

  • Anisotropic Effects: The delocalized π-electron system of the indolizine ring generates a magnetic field. Protons attached to the ring lie in a deshielding zone, causing them to resonate at higher chemical shifts (downfield).

  • Inductive & Resonance Effects: Bromine is an electron-withdrawing group (inductive effect) but also has lone pairs that can participate in resonance (electron-donating effect). The net effect deshields nearby protons. Protons ortho and para to the bromine substituent are most affected.

  • Peri-Interactions: A substituent at the C5 or C8 position can cause a significant downfield shift in the proton at the C3 or C1 position, respectively, due to through-space steric compression or electronic repulsion known as a "peri-effect".[10]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Methyl Bromoindolizine-2-carboxylate Isomers in CDCl₃

Proton5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer8-Bromo IsomerKey Differentiating Features
H-1 ~7.8-8.0~7.6-7.8~7.6-7.8~8.2-8.4 Significantly downfield in the 8-bromo isomer due to the peri-effect from the C8-Br.
H-3 ~8.7-8.9 ~7.3-7.5~7.3-7.5~7.3-7.5Significantly downfield in the 5-bromo isomer due to the peri-effect from the C5-Br.[10]
H-5 ---~7.5-7.7~7.8-8.0~7.0-7.2H-5 is absent in the 5-bromo isomer. Its chemical shift varies predictably in the others.
H-6 ~7.1-7.3---~7.3-7.5 (d)~6.8-7.0 (t)H-6 is absent in the 6-bromo isomer. Shows characteristic coupling patterns.
H-7 ~6.7-6.9~7.2-7.4 (dd)---~7.2-7.4 (d)H-7 is absent in the 7-bromo isomer.
H-8 ~7.5-7.7~8.1-8.3 ~7.5-7.7---H-8 is absent in the 8-bromo isomer. Significantly downfield in the 6-bromo due to being para to Br.
-OCH₃ ~3.8-3.9~3.8-3.9~3.8-3.9~3.8-3.9Generally consistent across all isomers.

Note: These are predicted values based on established spectroscopic principles and data for analogous structures. Actual values may vary slightly.

¹³C NMR Spectroscopy: Confirming the Skeleton

¹³C NMR provides complementary information that confirms the carbon framework and the position of the bromine atom. The carbon directly attached to the bromine will show a characteristic chemical shift, and the electronic effects of bromine will also influence the shifts of other carbons in the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

Carbon5-Bromo6-Bromo7-Bromo8-BromoKey Differentiating Features
C-Br ~110-115 (C5)~118-122 (C6)~115-120 (C7)~108-112 (C8)The chemical shift of the carbon directly bonded to bromine is a primary indicator of its location.
C=O ~163-165~163-165~163-165~163-165The ester carbonyl carbon is relatively insensitive to the bromine position.
C-2 ~115-118~115-118~115-118~115-118Generally consistent across all isomers.
Mass Spectrometry: The Bromine Signature

Mass spectrometry is exceptionally useful for confirming the presence of bromine but is often less effective at distinguishing positional isomers, as they typically exhibit similar fragmentation patterns.[11][12]

Key Features:

  • Isotopic Pattern: The most telling feature is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This is due to the natural abundance of the two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[13] This pattern is a definitive signature for a monobrominated compound.

  • High-Resolution Data: HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₈BrNO₂).[14]

Table 3: Expected High-Resolution Mass Spectrometry Data

IsomerMolecular FormulaCalculated m/z [M(⁷⁹Br)]⁺Calculated m/z [M(⁸¹Br)]⁺
AllC₁₀H₈BrNO₂252.9760254.9740
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the functional groups and the overall electronic system but are generally less powerful for differentiating these specific positional isomers.

  • Infrared (IR) Spectroscopy: All four isomers will show very similar IR spectra, dominated by the absorptions of the common functional groups.

    • ~1710-1730 cm⁻¹: Strong C=O stretching from the methyl ester.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic indolizine ring.

    • ~1250-1100 cm⁻¹: C-O stretching of the ester group.

    • Fingerprint Region (< 1000 cm⁻¹): Subtle differences in the C-H out-of-plane bending and C-Br stretching vibrations might exist, but these are often difficult to assign definitively and are not reliable for primary identification.[15]

  • UV-Visible (UV-Vis) Spectroscopy: The indolizine system is a chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands. The position of the bromine atom can cause slight shifts (bathochromic or hypsochromic) in the maximum absorption wavelength (λₘₐₓ) by perturbing the π-electron system.[8][16] However, these shifts are often small (5-10 nm) and can be solvent-dependent, making them less reliable for unambiguous identification compared to NMR.

Logic for Isomer Identification

Based on the comparative data, a logical workflow can be established to identify an unknown isomer.

G start Unknown Isomer ms_check MS Analysis: Does it show a 1:1 M+ / M+2 pattern? start->ms_check yes_bromo Monobrominated Indolizine Confirmed ms_check->yes_bromo Yes no_bromo Not a Monobrominated Compound. Re-evaluate. ms_check->no_bromo No h1_nmr ¹H NMR Analysis: Examine Aromatic Region yes_bromo->h1_nmr peri_h3 H-3 signal δ > 8.5 ppm? h1_nmr->peri_h3 is_5_bromo Identified: 5-Bromo Isomer peri_h3->is_5_bromo Yes peri_h1 H-1 signal δ > 8.2 ppm? peri_h3->peri_h1 No is_8_bromo Identified: 8-Bromo Isomer peri_h1->is_8_bromo Yes para_h8 H-8 signal δ > 8.1 ppm? peri_h1->para_h8 No is_6_bromo Identified: 6-Bromo Isomer para_h8->is_6_bromo Yes is_7_bromo Identified: 7-Bromo Isomer para_h8->is_7_bromo No

Caption: Decision tree for identifying the correct positional isomer using MS and ¹H NMR data.

Conclusion

While a suite of spectroscopic tools is necessary for the complete characterization of novel compounds, the differentiation of positional isomers like methyl bromoindolizine-2-carboxylates relies heavily on the detailed structural insights provided by NMR spectroscopy. The characteristic chemical shifts of the ring protons, driven by predictable electronic and steric effects, offer the most reliable and unambiguous method for identification. Specifically, the downfield shifts caused by peri-interactions in the 5-bromo and 8-bromo isomers, and the deshielding of the H-8 proton in the 6-bromo isomer, serve as definitive diagnostic markers. Mass spectrometry provides crucial confirmation of the elemental composition and the presence of bromine, while IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated π-system. By understanding the principles behind these spectroscopic differences, researchers can confidently synthesize, purify, and characterize the correct indolizine isomer, a critical step in the rigorous process of modern drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of the Indolizine Core: A Technical Guide.
  • Nicolescu, A., et al. (2016). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.). UV-vis and FL spectra of compounds 3a–3l.
  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of novel indolizines and azaindolizines | Request PDF.
  • ACS Publications. (2021, August 28). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Absorption spectra of the indolizine derivatives 5a , 6a , 7 , 8a , b (c = 1x10 -.
  • PMC. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.
  • Benchchem. (n.d.). Spectroscopic Dissection: A Comparative Analysis of cis- and trans-1-Benzylcyclododec-1-ene Isomers.
  • PubChemLite. (n.d.). Methyl 6-bromoindolizine-2-carboxylate (C10H8BrNO2).
  • Hindawi. (n.d.). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation.
  • PMC. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
  • University of Amsterdam. (2023, September). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • PMC. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-bromoindolizine-2-carboxylate

Advanced Safety and Operational Guide for Handling Methyl 6-bromoindolizine-2-carboxylate As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Methyl 6-bromoindolizine-2-carboxylate

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling specialized pharmaceutical intermediates. Methyl 6-bromoindolizine-2-carboxylate (CAS: 1162262-40-9) is a highly valuable halogenated heterocycle utilized in drug discovery[1]. However, its molecular structure—combining a lipophilic indolizine core with a reactive bromine atom and an ester linkage—necessitates strict adherence to safety protocols.

This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal plans, ensuring both scientific integrity and personnel safety in the laboratory.

Causality-Driven Hazard Assessment

To design an effective PPE strategy, we must first understand the causality behind the chemical's hazards. According to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200)[2][3], Methyl 6-bromoindolizine-2-carboxylate presents three primary hazards[1][4]:

  • Skin Irritation (Category 2, H315): The lipophilic nature of the indolizine ester allows it to readily interact with the lipid bilayer of the stratum corneum, causing localized dermatitis upon contact.

  • Serious Eye Irritation (Category 2A, H319): Fine crystalline dust can dissolve in the aqueous environment of the ocular mucosa, leading to rapid and severe irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335/H336): Inhalation of particulates or aerosols can irritate the respiratory tract or cause central nervous system depression (drowsiness/dizziness).

Mandatory Personal Protective Equipment (PPE) Specifications

OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I) mandates that engineering controls be supplemented with appropriate PPE[5][6]. The following table outlines the required PPE and the scientific rationale for each choice.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves ( 5 mil thickness). Double-glove if handling in solution.Nitrile provides a robust mechanical barrier against solid organic powders. If the compound is dissolved in penetrating solvents (e.g., DMSO, DCM), the solvent acts as a carrier, requiring rapid glove replacement upon contact.
Eye Protection ANSI Z87.1 compliant splash-proof chemical safety goggles.Standard safety glasses with side shields are insufficient against fine airborne dust. Goggles create a facial seal that prevents H319 ocular irritation from particulates.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, long pants, closed-toe shoes.Prevents direct dermal contact (H315) and minimizes static charge buildup, which can cause light powders to aerosolize during transfer.
Respiratory Handled strictly inside a certified Chemical Fume Hood.Engineering controls are the primary defense against H335 respiratory hazards. If a hood is unavailable, a NIOSH-approved N95 or P100 respirator is required.

Quantitative Safety & Handling Parameters

To ensure a self-validating safety system, all operational parameters must be quantifiable and routinely checked prior to handling.

ParameterSpecification / ThresholdOperational Purpose
Fume Hood Face Velocity 80 - 120 fpm (feet per minute)Ensures adequate capture of volatile dust and prevents the backdraft of H335 particulates into the user's breathing zone.
Eye Wash Flushing Time Minimum 15 minutesThe required duration to effectively dilute and remove H319 ocular irritants before seeking medical attention.
Storage Temperature 2°C to 8°C (or per manufacturer)Maintains ester stability, prevents thermal degradation, and reduces the overall volatility of the compound.

Operational Workflow: Step-by-Step Methodology

Do not treat chemical handling as a casual task; treat it as a precise experimental protocol.

Step 1: Pre-Operation Setup

  • Verify the chemical fume hood is operational and the face velocity is within the 80-120 fpm range.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static electricity can cause the fine powder of Methyl 6-bromoindolizine-2-carboxylate to disperse, increasing inhalation risk.

  • Use a grounded or anti-static micro-spatula to transfer the chemical.

  • Seal the source container immediately after use to prevent moisture ingress and ambient exposure.

Step 3: Solution Preparation

  • If dissolving the compound (e.g., in DMSO for biological assays or DCM for synthesis), add the solvent slowly down the side of the vial to minimize aerosolization.

  • Keep the reaction vessel capped or under an inert atmosphere (Nitrogen/Argon) if required by the synthetic route.

Step 4: Post-Operation and Decontamination

  • Wipe down the balance and fume hood surface with a solvent-dampened task wipe (e.g., isopropanol or ethanol) to remove residual micro-particulates.

  • Doff gloves using the "beak method" (turning them inside out) to ensure no chemical residue touches the skin. Wash hands thoroughly with soap and water.

Emergency Response and Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[7].

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for 15 minutes. Seek immediate medical evaluation[7].

  • Small Spills (< 50g): Do not sweep dry powder, as this generates dust. Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum. Place the collected material into a sealed, labeled hazardous waste container[8].

Waste Disposal Plan

Methyl 6-bromoindolizine-2-carboxylate contains a covalently bound bromine atom, dictating specific disposal logistics.

  • Segregation: All solid waste, contaminated gloves, and empty vials must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Liquid Waste: Solutions containing this compound must not be mixed with non-halogenated solvents. Store in a clearly labeled, chemically compatible HDPE carboy.

  • Regulatory Compliance: Dispose of collected waste through a certified environmental vendor in accordance with EPA (RCRA) and local regulations. Never discharge into the municipal sewer system.

Process Visualization

Workflow A 1. Pre-Operation Verify Fume Hood & Don PPE B 2. Weighing Use Anti-Static Spatula & Weigh Boat A->B C 3. Transfer & Reaction Maintain Closed System B->C D 4. Decontamination Wipe Surfaces & Doff PPE C->D E 5. Waste Disposal Halogenated Organic Waste Stream D->E

Operational workflow for the safe handling of Methyl 6-bromoindolizine-2-carboxylate.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA.gov. URL:[Link]

  • NextSDS. "Methyl 6-bromoindolizine-2-carboxylate — Chemical Substance Information." NextSDS.com. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." OSHA.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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